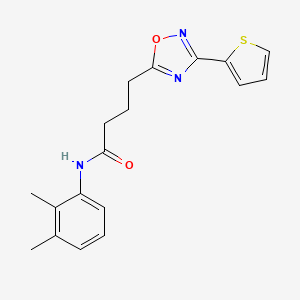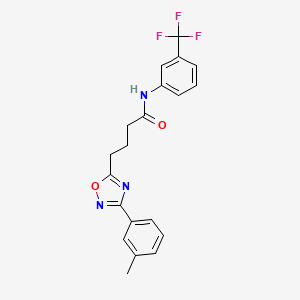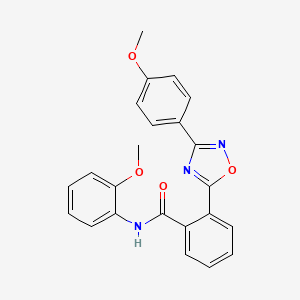
methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate, also known as OTD-002, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound was developed by OncoTherapy Science, Inc., a biopharmaceutical company that specializes in the development of innovative cancer therapies.
作用機序
The mechanism of action of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate involves the inhibition of the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in cancer cell survival, proliferation, and angiogenesis, making it an attractive target for cancer therapy. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects observed in animal models. Moreover, this compound has been shown to be well-tolerated in a phase I clinical trial in patients with advanced solid tumors. The pharmacokinetics of this compound have been characterized in preclinical studies, and the compound has been shown to have good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate is its specificity for CK2, which makes it a promising candidate for cancer therapy. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments. However, one of the limitations of this compound is its relatively low potency compared to other CK2 inhibitors. Further optimization of the compound may be necessary to improve its efficacy.
将来の方向性
There are several future directions for the development of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate as a cancer therapy. One potential direction is the combination of this compound with other targeted therapies, such as immune checkpoint inhibitors, to enhance the antitumor immune response. Another direction is the development of this compound as a precision medicine approach, where patient-specific biomarkers are used to identify patients who are most likely to benefit from the treatment. Moreover, the optimization of this compound and the development of analogs with improved potency and selectivity may lead to the development of more effective cancer therapies.
合成法
The synthesis of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, which is then coupled with 4-oxo-4-((3-aminophenyl)amino)butanoic acid methyl ester to yield the final product, this compound. The synthesis of this compound has been reported in a peer-reviewed scientific journal and has been validated by OncoTherapy Science, Inc.
科学的研究の応用
Methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and pancreatic cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.
特性
IUPAC Name |
methyl 4-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]anilino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-6-3-4-9-16(13)19-22-20(27-23-19)14-7-5-8-15(12-14)21-17(24)10-11-18(25)26-2/h3-9,12H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYTXAYCRBODKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)





